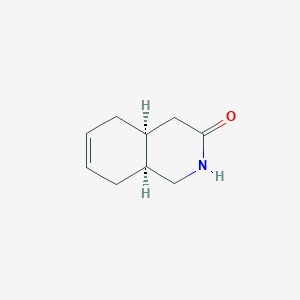
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligands
- Wu, Chen, Ji, Varady, Levant, and Wang (2004) identified hexahydrobenz[f]isoquinoline as a novel class of ligands for the dopamine 3 receptor, which could lead to the development of highly potent and selective ligands in this category. This research opens up possibilities for new therapeutic agents in neurology and psychiatry (Wu et al., 2004).
Cardiovascular Pharmacology
- Compounds with similar structures have been noted for their active role in the coronary circulation, particularly for their anti-arrhythmic action. These compounds could be instrumental in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005).
Synthesis and Chemical Properties
- Ivanov, Mondeshka, and Angelova (1989) explored an improved synthesis method for related compounds, enhancing the efficiency and yield of these chemicals for further research and application (Ivanov, Mondeshka, & Angelova, 1989).
Antimalarial Drugs
- O’Neill, Ward, Berry, Jeyadevan, Biagini, Asadollaly, Park, and Bray (2006) provided an overview of the research concerning 4-aminoquinolines as antimalarial agents, discussing their mechanism of action and ongoing research in this field. This highlights the potential of these compounds in developing new treatments for malaria (O’Neill et al., 2006).
Analgesic Properties
- Glassco, Suchocki, George, Martin, and May (1993) synthesized and evaluated structural analogs of nicotine, exploring their potential as non-nicotinic analgesics. This research indicates the possibilities of these compounds in pain management (Glassco et al., 1993).
Chemical Synthesis Techniques
- Weller and Weller (1982) prepared a hexahydro-1H-benzofuro[3,2-e]isoquinoline-7(7aH)-one ring system from a pyridine precursor, demonstrating advanced chemical synthesis techniques that could be useful in pharmaceutical development (Weller & Weller, 1982).
Fluorescent Sensors
- Chen, Wang, Wan, Bian, and Jiang (2011) developed novel compounds with fluorescent properties, potentially useful in sensing applications in various scientific fields (Chen et al., 2011).
Eigenschaften
IUPAC Name |
(4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDPKSHGXEIBH-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

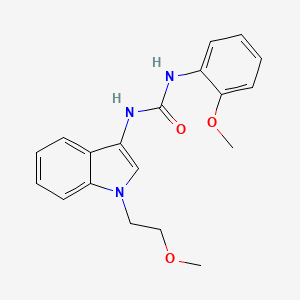

![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)
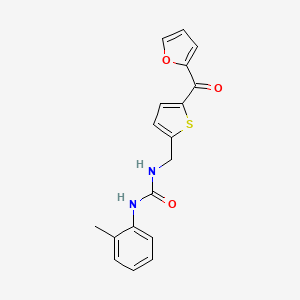
![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)
![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)
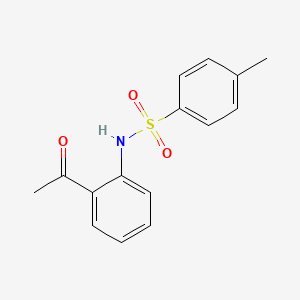
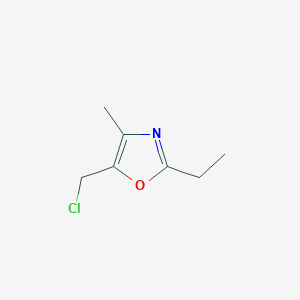
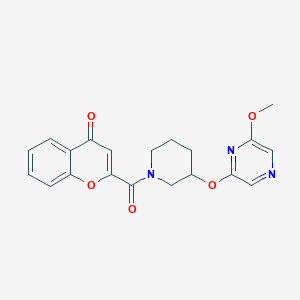
![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)
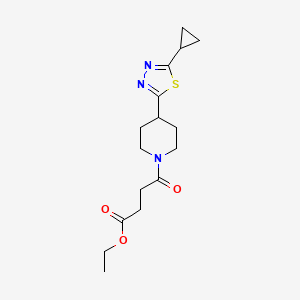
![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)